1-Benzimidazol-2-yl-3-(methoxymethyl)-2-pyrazolin-5-one
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Overview
Description
1-Benzimidazol-2-yl-3-(methoxymethyl)-2-pyrazolin-5-one is a heterocyclic compound that features both benzimidazole and pyrazoline moieties
Preparation Methods
The synthesis of 1-Benzimidazol-2-yl-3-(methoxymethyl)-2-pyrazolin-5-one typically involves the reaction of benzimidazole derivatives with appropriate pyrazoline precursors. One common synthetic route includes the condensation of 2-aminobenzimidazole with an α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium ethoxide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of automated reactors.
Chemical Reactions Analysis
1-Benzimidazol-2-yl-3-(methoxymethyl)-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkoxides replace hydrogen atoms on the pyrazoline ring.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Scientific Research Applications
1-Benzimidazol-2-yl-3-(methoxymethyl)-2-pyrazolin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s heterocyclic nature makes it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding due to its ability to mimic natural substrates or ligands.
Industrial Applications: The compound is explored for use in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Benzimidazol-2-yl-3-(methoxymethyl)-2-pyrazolin-5-one involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. The pyrazoline ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
1-Benzimidazol-2-yl-3-(methoxymethyl)-2-pyrazolin-5-one can be compared with other similar compounds such as:
2-Aminobenzimidazole: A precursor in the synthesis of the compound, known for its antimicrobial properties.
Pyrazoline Derivatives: Compounds with similar structures that exhibit a range of biological activities, including anti-inflammatory and analgesic effects.
Benzimidazole Derivatives: A class of compounds with diverse pharmacological activities, including antiparasitic and antifungal properties.
The uniqueness of this compound lies in its combined benzimidazole and pyrazoline structure, which allows it to exhibit a broader range of biological activities and applications compared to its individual components.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-(methoxymethyl)-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-18-7-8-6-11(17)16(15-8)12-13-9-4-2-3-5-10(9)14-12/h2-5H,6-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVXLTYDEZJSSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C(=O)C1)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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